molecular formula C13H22N4OS B5236151 1-cycloheptyl-N-(2-methylsulfanylethyl)triazole-4-carboxamide

1-cycloheptyl-N-(2-methylsulfanylethyl)triazole-4-carboxamide

Cat. No.: B5236151
M. Wt: 282.41 g/mol
InChI Key: QEVGXYWVZWUZMS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cycloheptyl-N-(2-methylsulfanylethyl)triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a , which involves the reaction of an alkyne with an azide in the presence of a copper catalyst. This method is known for its high efficiency and selectivity.

    Introduction of the Cycloheptyl Group: The cycloheptyl group can be introduced through a nucleophilic substitution reaction, where a suitable cycloheptyl halide reacts with the triazole derivative.

    Attachment of the Methylsulfanylethyl Group: The methylsulfanylethyl group can be attached via a substitution reaction using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the click chemistry step, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-cycloheptyl-N-(2-methylsulfanylethyl)triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanylethyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Alkyl halides or sulfonates are commonly used as alkylating agents.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various alkylated derivatives depending on the alkylating agent used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-cycloheptyl-N-(2-methylsulfanylethyl)triazole-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring is known to interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions . The cycloheptyl and methylsulfanylethyl groups may enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    1-cycloheptyl-N-(2-methylsulfanylethyl)triazole-4-carboxamide: can be compared with other triazole derivatives such as:

Uniqueness

This compound is unique due to the presence of the cycloheptyl and methylsulfanylethyl groups, which may confer specific biological activities and enhance its potential as a drug candidate. These groups can influence the compound’s pharmacokinetic properties, such as solubility, stability, and bioavailability, making it a valuable scaffold for drug development.

Properties

IUPAC Name

1-cycloheptyl-N-(2-methylsulfanylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4OS/c1-19-9-8-14-13(18)12-10-17(16-15-12)11-6-4-2-3-5-7-11/h10-11H,2-9H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVGXYWVZWUZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCNC(=O)C1=CN(N=N1)C2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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